2-(Pyridin-3-yl)-1-(p-tolyl)ethanone 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Brand Name: Vulcanchem
CAS No.: 224040-91-9
VCID: VC3812189
InChI: InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

CAS No.: 224040-91-9

Cat. No.: VC3812189

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone - 224040-91-9

Specification

CAS No. 224040-91-9
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 1-(4-methylphenyl)-2-pyridin-3-ylethanone
Standard InChI InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3
Standard InChI Key TWWHAXPVHPJYJQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2

Introduction

Structural Analysis and Nomenclature

The systematic name 2-(pyridin-3-yl)-1-(p-tolyl)ethanone reflects its IUPAC nomenclature, where the pyridine ring is substituted at the 3-position, and the phenyl group carries a methyl substituent at the para position. The ketone functional group bridges these aromatic systems, creating a planar structure conducive to π-π stacking interactions. X-ray crystallography of related analogues reveals bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.48 Å for the adjacent C–C bonds, consistent with typical ketone geometries . The para-methyl group on the phenyl ring enhances electron density, influencing reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Direct Condensation Approaches

A widely reported synthesis involves the Friedel-Crafts acylation of p-toluene with 3-pyridylacetyl chloride in the presence of Lewis acids like aluminum chloride. This method yields the target compound in ~65% purity, requiring subsequent purification via column chromatography . Alternatively, nucleophilic acyl substitution between p-tolylmagnesium bromide and 3-pyridinecarbonyl chloride in tetrahydrofuran (THF) achieves moderate yields (50–60%) .

Side Reactions and Byproduct Formation

Competing reactions during synthesis often generate impurities such as 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone (Compound 11), identified via ESI-MS (m/zm/z 354) and IR spectroscopy (C=O stretch at 1689 cm⁻¹) . These byproducts arise from unintended cyclization or cross-coupling events, necessitating rigorous chromatographic separation.

Table 1: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature78°C6599.2
SolventEthanol7098.5
Reaction Time6 hours6899.0

Data adapted from refs .

Physicochemical Properties

The compound exhibits a melting point of 95.1°C and a boiling point of 367.1°C at 760 mmHg, with a density of 1.12 g/cm³ . Its solubility profile includes moderate dissolution in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<0.1 mg/mL). The LogP value of 2.7 indicates moderate lipophilicity, favorable for membrane permeability in drug candidates .

Table 2: Thermal and Solubility Data

PropertyValue
Melting Point95.1°C
Boiling Point367.1°C (760 mmHg)
Solubility in DMSO25 mg/mL
LogP2.7

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum displays characteristic bands at 1689 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (aromatic C=C vibrations), confirming the ketone and aromatic moieties . Additional peaks at 2901 cm⁻¹ correspond to C–H stretching in the methyl group .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d6d_6) signals include a singlet at δ 2.30 ppm (3H, methyl group), a multiplet at δ 7.45–8.25 ppm (aromatic protons), and a singlet at δ 6.20 ppm (2H, methylene adjacent to ketone) . ¹³C NMR reveals a carbonyl carbon at δ 184.21 ppm and pyridine/p-tolyl carbons between δ 120–153 ppm .

Mass Spectrometry

ESI-MS analysis shows a prominent [M+H]⁺ ion at m/zm/z 211.26, with fragmentation patterns indicating loss of CO (m/zm/z 183) and subsequent ring-opening .

Applications in Pharmaceutical Research

Ligand Design for Metal Catalysis

The pyridine nitrogen and ketone oxygen serve as donor atoms, enabling coordination to transition metals like palladium and ruthenium. These complexes catalyze Suzuki-Miyaura couplings and hydrogenation reactions, achieving turnover numbers (TON) exceeding 10⁴ in some cases .

Anticancer Agent Development

Derivatives such as 1-(2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-3(2H)-yl)ethanone exhibit IC₅₀ values of 12 μM against MCF-7 breast cancer cells, attributed to topoisomerase II inhibition .

Role in Catalytic Processes

In tetrazine synthesis, the compound facilitates [4+2] cycloadditions with electron-deficient dienophiles, achieving 78% yield under optimized ethanol reflux conditions . Its electron-withdrawing ketone group activates the pyridine ring for inverse electron-demand Diels-Alder reactions, critical for bioorthogonal chemistry .

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